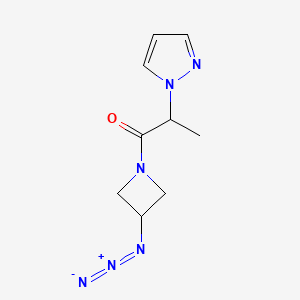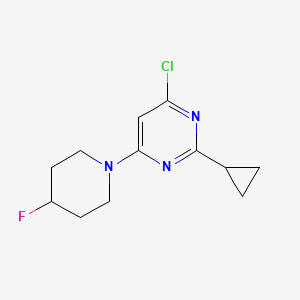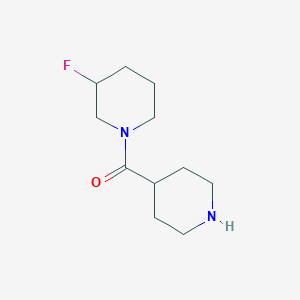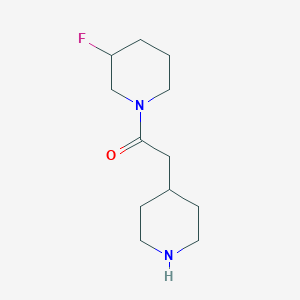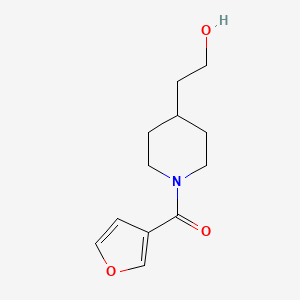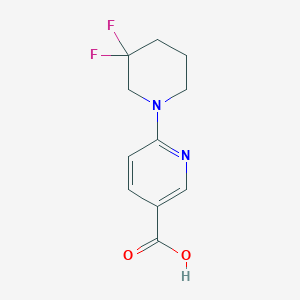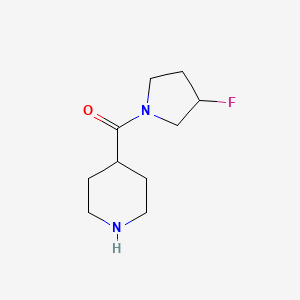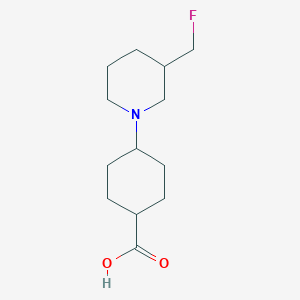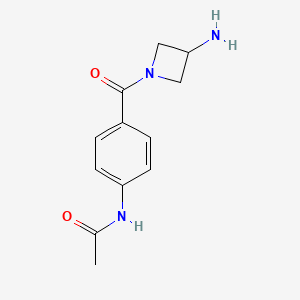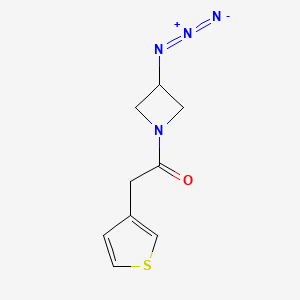
1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, more commonly known as ATE, is an organic compound that has been widely studied due to its unique properties and potential applications in the field of science. ATE is a heterocyclic compound containing an azido group, a thiophene ring, and an ethanone group. ATE has been used in a variety of scientific fields, such as organic synthesis and biochemistry. ATE has also been used in a variety of laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Compounds structurally related to 1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one have been synthesized and evaluated for their antimicrobial activities. For instance, 1,3-Di(thiophen-2-yl)prop-2-en-1-one was used in the synthesis of compounds that were later tested for their antimicrobial properties. Some derivatives were found to exhibit mild activities against microbial agents (Gomha et al., 2018).
- Another research synthesized a series of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones, which demonstrated in vitro antimicrobial activity against various bacterial strains including Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005).
Anticancer Activity
- A study speculates that hydroxyl-containing benzo[b]thiophene analogs may possess antiproliferative activity against cancer cells. The analogs showed selectivity towards laryngeal cancer cells and triggered apoptosis by enhancing the antioxidant enzyme activity and reducing ROS production (Haridevamuthu et al., 2023).
Anti-inflammatory and Analgesic Activities
- Compounds related to 1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds were found to be potent agents with less ulcerogenic properties than standard drugs like phenylbutazone (Bansal et al., 2000).
Antioxidant Properties
- Compounds with structural similarities were studied for their antioxidant properties. Some compounds displayed excellent activity, indicating their potential use in combating oxidative stress-related diseases (Gopi et al., 2016).
Antimycobacterial and Cytotoxic Activities
- Certain compounds synthesized from related structures were screened for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some showed excellent activities, indicating their potential in medical applications (Saundane & Walmik, 2013).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-12-11-8-4-13(5-8)9(14)3-7-1-2-15-6-7/h1-2,6,8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQBEAGUGKURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



